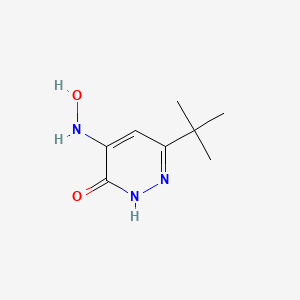
6-Tert-butyl-4-(hydroxyamino)pyridazin-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-4-(hydroxyamino)pyridazin-3-OL typically involves the reaction of tert-butylamine with a suitable pyridazine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Tert-butyl-4-(hydroxyamino)pyridazin-3-OL can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyamino group to a nitroso or nitro group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced at different positions on the pyridazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
6-Tert-butyl-4-(hydroxyamino)pyridazin-3-OL has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Tert-butyl-4-(hydroxyamino)pyridazin-3-OL involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-tert-butyl-3-mercapto-1,2,4-triazine-5(4H)-one: Another heterocyclic compound with similar pharmacological activities.
1H-Pyrazolo[3,4-b]pyridines: A group of compounds with similar structural features and biological activities.
Uniqueness
6-Tert-butyl-4-(hydroxyamino)pyridazin-3-OL is unique due to its specific substitution pattern and the presence of the hydroxyamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
3-tert-butyl-5-(hydroxyamino)-1H-pyridazin-6-one |
InChI |
InChI=1S/C8H13N3O2/c1-8(2,3)6-4-5(11-13)7(12)10-9-6/h4,13H,1-3H3,(H,9,11)(H,10,12) |
InChI Key |
KGXIGJFJEODQLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NNC(=O)C(=C1)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


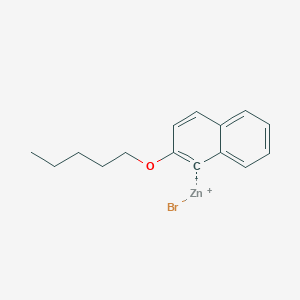
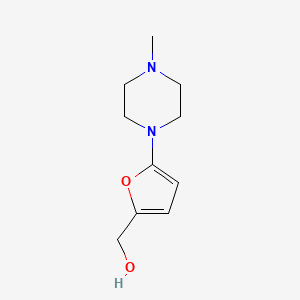
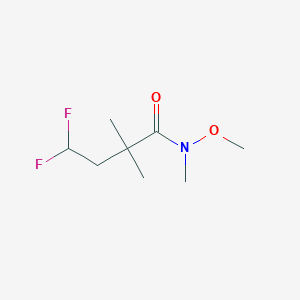
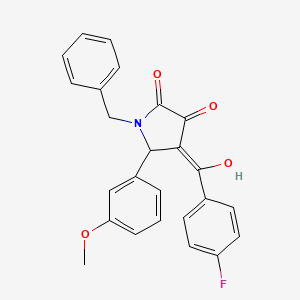

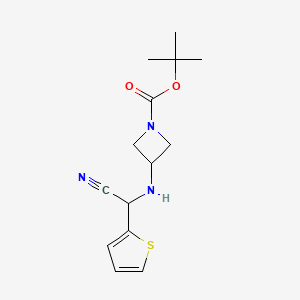
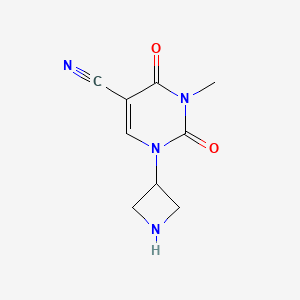
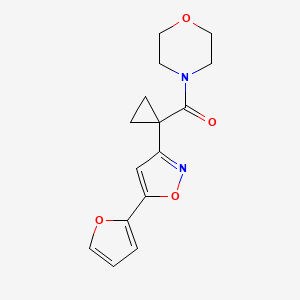
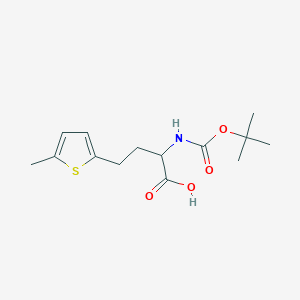
![2-(2-methoxyphenoxy)-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B14873798.png)

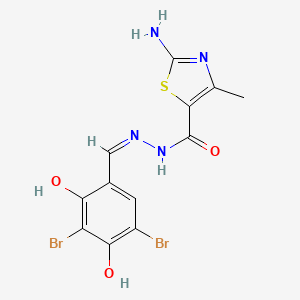
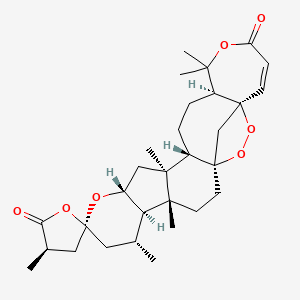
![4-(Chloromethyl)-1,3-dimethyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine](/img/structure/B14873811.png)
